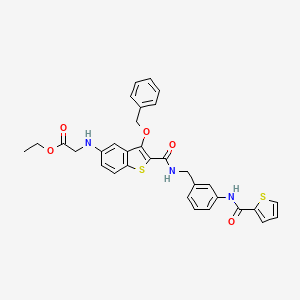
Senp2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Senp2-IN-1 is a selective inhibitor of sentrin-specific protease 2 (SENP2). SENP2 is a member of the sentrin-specific protease family, which is involved in the deSUMOylation of target proteins. SUMOylation is a post-translational modification that regulates various cellular processes, including protein stability, localization, and activity. This compound has shown potential in cancer research due to its ability to inhibit SENP2 and affect the SUMOylation pathway .
Vorbereitungsmethoden
The synthesis of Senp2-IN-1 involves the preparation of benzothiophene-2-carboxamide derivatives. The synthetic route typically includes the following steps:
Formation of the benzothiophene core: This step involves the cyclization of appropriate starting materials to form the benzothiophene ring.
Introduction of the carboxamide group: The carboxamide group is introduced through a reaction with an amine derivative.
Functionalization of the benzothiophene core: Various functional groups are added to the benzothiophene core to achieve the desired inhibitory activity.
The reaction conditions for these steps often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .
Analyse Chemischer Reaktionen
Senp2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups, potentially altering its inhibitory activity.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Senp2-IN-1 has several scientific research applications, including:
Cancer Research: this compound is used to study the role of SENP2 in cancer development and progression.
Metabolic Disorders: SENP2 is involved in fatty acid metabolism, and this compound can be used to explore its role in metabolic diseases such as obesity and diabetes.
Cardiovascular Research: SENP2 has been implicated in cardiac development and function, making this compound a valuable tool for studying heart diseases.
Wirkmechanismus
Senp2-IN-1 exerts its effects by selectively inhibiting SENP2. SENP2 is responsible for the deSUMOylation of target proteins, a process that removes small ubiquitin-like modifier (SUMO) proteins from these targets. By inhibiting SENP2, this compound prevents the deSUMOylation of proteins, leading to altered protein stability, localization, and activity. This inhibition can affect various cellular pathways, including those involved in cancer, metabolism, and neuronal function .
Vergleich Mit ähnlichen Verbindungen
Senp2-IN-1 is unique in its selectivity for SENP2 compared to other members of the sentrin-specific protease family. Similar compounds include:
SENP1 Inhibitors: These inhibitors target SENP1, another member of the sentrin-specific protease family, and are used in cancer research.
SENP3 Inhibitors: SENP3 inhibitors are used to study the role of SENP3 in cellular processes and diseases.
Natural SENP2 Inhibitors: Compounds such as betanin and thymoquinone have been identified as natural inhibitors of SENP2 and are being explored for their therapeutic potential.
This compound stands out due to its higher selectivity for SENP2, making it a valuable tool for studying the specific functions and pathways regulated by this protease .
Eigenschaften
Molekularformel |
C32H29N3O5S2 |
|---|---|
Molekulargewicht |
599.7 g/mol |
IUPAC-Name |
ethyl 2-[[3-phenylmethoxy-2-[[3-(thiophene-2-carbonylamino)phenyl]methylcarbamoyl]-1-benzothiophen-5-yl]amino]acetate |
InChI |
InChI=1S/C32H29N3O5S2/c1-2-39-28(36)19-33-23-13-14-26-25(17-23)29(40-20-21-8-4-3-5-9-21)30(42-26)32(38)34-18-22-10-6-11-24(16-22)35-31(37)27-12-7-15-41-27/h3-17,33H,2,18-20H2,1H3,(H,34,38)(H,35,37) |
InChI-Schlüssel |
VBAYZAOJXJKOGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC1=CC2=C(C=C1)SC(=C2OCC3=CC=CC=C3)C(=O)NCC4=CC(=CC=C4)NC(=O)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)
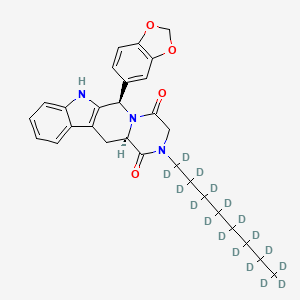
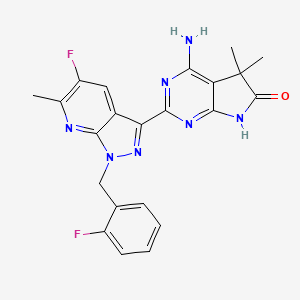
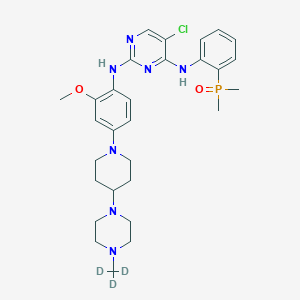
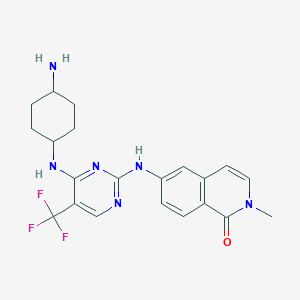
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)
![dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12407419.png)


![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)
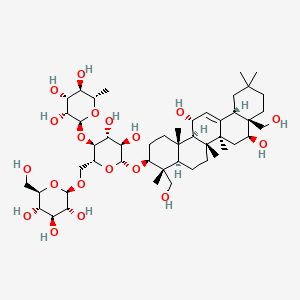
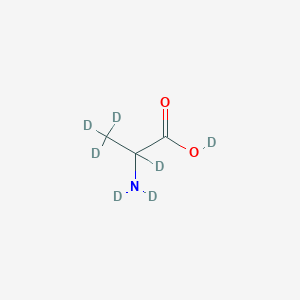
![N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine](/img/structure/B12407449.png)
![10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)
